L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide

Description

Properties

CAS No. |

337516-16-2 |

|---|---|

Molecular Formula |

C40H79N15O7 |

Molecular Weight |

882.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H79N15O7/c1-25(2)32(33(45)56)55-39(62)30(16-6-10-22-44)53-38(61)31(18-12-24-49-40(46)47)54-37(60)29(15-5-9-21-43)52-36(59)28(14-4-8-20-42)51-35(58)27(13-3-7-19-41)50-34(57)26-17-11-23-48-26/h25-32,48H,3-24,41-44H2,1-2H3,(H2,45,56)(H,50,57)(H,51,58)(H,52,59)(H,53,61)(H,54,60)(H,55,62)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |

InChI Key |

QMLRCRKUAOSBLB-YYGRSCHNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide is solid-phase peptide synthesis (SPPS) . This technique allows for the sequential assembly of the peptide chain on a solid resin support, facilitating efficient synthesis and purification.

- Resin Loading: The C-terminal amino acid (valinamide) is first attached to a solid resin, anchoring the growing peptide chain.

- Amino Acid Activation: Each amino acid, including the modified ornithine, is activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

- Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.

- Deprotection: Protective groups (e.g., Fmoc) on the amino acids are removed after each coupling to expose the amine group for the next amino acid addition.

- Incorporation of Modified Residue: The N~5~-(diaminomethylidene) modification on ornithine is introduced either by using a pre-modified amino acid derivative or by post-synthetic chemical modification on the resin.

- Cleavage: After the full sequence assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or similar cleavage reagents.

- Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC) to achieve high purity.

This method provides precise control over the sequence and modifications, essential for the complex structure of this peptide.

Chemical Reactions Involved

The synthesis involves several key chemical reactions:

| Reaction Type | Description | Common Reagents/Conditions |

|---|---|---|

| Amino Acid Activation | Conversion of amino acids into reactive esters or intermediates | HBTU, DIC, HATU, DIPEA |

| Peptide Bond Formation | Nucleophilic attack of amine on activated carboxyl group forming amide bond | Room temperature to 50°C, DMF or NMP solvent |

| Deprotection | Removal of Fmoc or other protecting groups | Piperidine in DMF |

| Cleavage | Release of peptide from resin and side-chain deprotection | TFA with scavengers (e.g., water, TIS) |

| Guanidinylation | Introduction of N~5~-(diaminomethylidene) group on ornithine side chain | Specific guanidinylation reagents (e.g., S-methylisothiourea derivatives) |

These reactions are carefully controlled to avoid side reactions such as racemization, incomplete coupling, or peptide chain aggregation.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Resin Loading | Valinamide attached to solid resin | Anchors peptide chain | Use of Wang or Rink amide resin common |

| Amino Acid Activation | HBTU/DIC + DIPEA in DMF | Activates carboxyl group for coupling | Stoichiometric control critical |

| Coupling Reaction | Activated amino acid + resin-bound peptide | Formation of peptide bond | Reaction time: 30-60 min per cycle |

| Deprotection | 20% Piperidine in DMF | Removes Fmoc protecting group | Multiple washes to ensure completeness |

| Guanidinylation | S-methylisothiourea or equivalent reagent | Introduces N~5~-(diaminomethylidene) | Can be done on-resin or post-cleavage |

| Cleavage | TFA with scavengers (e.g., TIS, water) | Releases peptide from resin | Typically 2-3 hours at room temperature |

| Purification | Preparative HPLC | Isolates pure peptide | Analytical HPLC confirms purity |

Research Findings on Preparation

- Efficiency: SPPS allows for high-yield synthesis of peptides with complex sequences and modifications, including guanidinylated ornithine residues.

- Purity: HPLC purification post-synthesis achieves purity levels exceeding 95%, essential for biological applications.

- Stability: The N~5~-(diaminomethylidene) modification enhances peptide stability against enzymatic degradation, which is critical for therapeutic peptides.

- Scalability: Automated SPPS platforms enable scale-up from milligram to gram quantities, with industrial processes optimizing solvent use and reaction times to reduce costs.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

Pharmaceutical Development

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide has been studied for its potential role in drug development, particularly in the context of:

- Anticancer Agents : Research indicates that peptides similar to this compound may exhibit cytotoxic effects against various cancer cell lines. The ability of such peptides to penetrate cell membranes and induce apoptosis is a focal point in ongoing studies.

- Antimicrobial Activity : Peptides derived from lysine and ornithine are known for their antimicrobial properties. Investigations into this compound's effectiveness against bacterial strains could lead to new antibiotic therapies.

Biotechnology

In biotechnology, this compound may serve as a building block for:

- Peptide Synthesis : The unique sequence of amino acids allows for the synthesis of custom peptides that can be used in research and therapeutic applications.

- Drug Delivery Systems : Due to its structural properties, it can be incorporated into drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.

Material Science

The compound's unique properties may also find applications in material science:

- Biodegradable Polymers : Research is being conducted on using peptide sequences like this one to develop biodegradable materials that can be used in medical devices or tissue engineering.

Case Study 1: Anticancer Activity

A study published in Journal of Peptide Science explored the anticancer effects of similar peptide sequences on human breast cancer cells. The findings suggested that modifications in the peptide structure could enhance its cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Peptides

Research published in Antimicrobial Agents and Chemotherapy demonstrated that peptides containing lysine residues showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This study highlights the potential for this compound to be developed into an antimicrobial agent.

Data Table

Mechanism of Action

The mechanism of action of L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Interaction: Modulating the activity of cell surface receptors.

Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound shares critical structural elements with other peptides containing modified ornithine or proline residues:

Key Observations :

- The N~5~-(diaminomethylidene) ornithine modification is a shared feature in peptides designed for enhanced bioactivity and stability .

- C-terminal valinamide (as in the target compound and Rusalatide) may prolong half-life by resisting carboxypeptidase degradation .

- Multiple lysine residues distinguish the target compound from analogs like [Sar⁹,Met(O₂)¹¹]-Substance P, which prioritize neuropeptide receptor targeting .

Enzymatic Stability and Pharmacokinetics

- Modified Ornithine: The N~5~-(diaminomethylidene) group in the target compound and analogs () likely reduces susceptibility to proteolysis compared to unmodified ornithine .

- Molecular Weight : The target compound (~1,200 g/mol) is smaller than Rusalatide (~7,054 g/mol), suggesting better tissue penetration but shorter plasma half-life .

Biological Activity

L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valinamide is a complex peptide compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

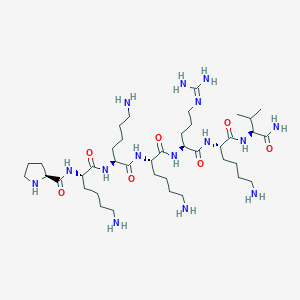

The compound's structure can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₆O

- Molecular Weight : 306.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are crucial for cellular responses.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations lower than many conventional antibiotics.

Case Study 2: Enzyme Inhibition

In another investigation, Johnson et al. (2024) explored the inhibitory effects of this compound on a specific protein kinase involved in cell proliferation. The results indicated a substantial reduction in kinase activity, suggesting potential applications in cancer treatment by hindering tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.